![molecular formula C21H23N7O B2630852 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide CAS No. 1021262-27-0](/img/structure/B2630852.png)
4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide, also known as PDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PDP belongs to the family of piperazine carboxamides and has been studied for its promising biological properties.
Aplicaciones Científicas De Investigación
Metabolism in Antineoplastic Therapy
A study on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, reveals insights into the metabolism of compounds with similar structures in chronic myelogenous leukemia patients. Flumatinib, undergoing Phase I clinical trials in China, showed that the parent drug and its metabolites, including products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, are the main forms recovered in human plasma, urine, and feces (Gong et al., 2010). This suggests that compounds with similar structures may undergo complex metabolism, impacting their therapeutic efficacy and safety profiles.
Synthesis Methodologies
Another study outlines a scalable and facile synthetic process for a novel Rho kinase inhibitor structurally related to the compound of interest. This process, yielding high purity products, demonstrates the potential for efficient large-scale production of such compounds, which could be pivotal in developing treatments for central nervous system disorders (Wei et al., 2016).
Anti-tubercular Activity
Research focused on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives uncovered significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating that modifications to the pyridine and piperazine structures can result in potent anti-tubercular agents (Srinivasarao et al., 2020).
PCSK9 Inhibition for Cholesterol Management
A series of compounds structurally analogous to the query were identified as small molecule PCSK9 mRNA translation inhibitors, showcasing improved potency, ADME properties, and safety profiles compared to earlier leads. This highlights the therapeutic potential of such compounds in managing cholesterol levels (Londregan et al., 2018).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-16-2-4-17(5-3-16)24-21(29)28-14-12-27(13-15-28)20-7-6-19(25-26-20)23-18-8-10-22-11-9-18/h2-11H,12-15H2,1H3,(H,24,29)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZPMGMCBBVDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.